molecular formula C19H30N6O B12166560 N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12166560
M. Wt: 358.5 g/mol
InChI Key: DNZIQPZEPVLLRZ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.

    Introduction of the Carboxamide Group: The carboxamide group is added via amidation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30N6O

Molecular Weight

358.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H30N6O/c1-13(2)7-10-20-19(26)15-8-11-24(12-9-15)17-6-5-16-21-22-18(14(3)4)25(16)23-17/h5-6,13-15H,7-12H2,1-4H3,(H,20,26)

InChI Key

DNZIQPZEPVLLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2

Origin of Product

United States

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